4-Acetyl-2-trifluoromethylbenzoic acid
Description
Properties
IUPAC Name |
4-acetyl-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-5(14)6-2-3-7(9(15)16)8(4-6)10(11,12)13/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUEAOMAZHEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-trifluoromethylbenzoic acid typically involves the introduction of the acetyl and trifluoromethyl groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: 4-Carboxy-2-trifluoromethylbenzoic acid
Reduction: 4-(1-Hydroxyethyl)-2-trifluoromethylbenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antithrombotic Properties:
4-Acetyl-2-trifluoromethylbenzoic acid has been investigated for its antithrombotic effects. Research indicates that derivatives of this compound can inhibit platelet aggregation and affect blood coagulation systems, making them potential candidates for treating thromboembolic diseases. A novel synthesis method has been developed to produce high-purity derivatives with enhanced antithrombotic action, demonstrating their effectiveness in managing conditions related to thrombosis .
Antibacterial and Antimycobacterial Activity:
Salicylanilide derivatives of this compound have shown promising antibacterial properties against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Studies report minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L against mycobacterial strains, indicating significant potential for these compounds in combating drug-resistant infections . The compounds exhibited comparable efficacy to standard antibiotics without cross-resistance, suggesting their utility as alternative treatments .
Antifungal Activity
The antifungal properties of salicylanilide esters derived from this compound have also been documented. These compounds were evaluated against various fungal strains, including Candida species and filamentous fungi. Results indicated that certain derivatives possess moderate antifungal activity, which could be leveraged in the development of new antifungal agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of compounds related to this compound. For instance, a hybrid molecule derived from this compound demonstrated significant neuroprotective effects in models of cerebral ischemia. The compound was effective in reducing infarct volumes and improving neurological outcomes post-stroke, suggesting its potential application in neurodegenerative diseases .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimycobacterial Activity
In a study assessing the activity of salicylanilide derivatives against drug-resistant Mycobacterium tuberculosis, several compounds were found to exhibit superior activity compared to traditional drugs like isoniazid. The study highlighted the potential for these derivatives to be developed into new therapeutic agents for tuberculosis treatment .
Case Study 2: Neuroprotection in Stroke Models
A recent investigation into the neuroprotective effects of OPTBA demonstrated that administration post-stroke significantly reduced brain damage and improved recovery metrics compared to controls. This study underscores the compound's potential as a multimodal treatment option for ischemic injuries .
Mechanism of Action
The mechanism of action of 4-Acetyl-2-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability . The acetyl group may also participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of benzoic acid derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Substituent Comparison of 4-Acetyl-2-trifluoromethylbenzoic Acid and Analogues
*Calculated based on molecular formula C₁₀H₇F₃O₃.
†Inferred from structural parallels to HTB and triflusal.
Key Observations:
Substituent Position and Bioactivity: Triflusal and HTB () demonstrate that substituent position critically impacts COX-2 inhibition.
Electron-Withdrawing Effects :
- The trifluoromethyl group enhances acidity and lipophilicity. For example, HTB (pKa ~2.5–3.0) is more acidic than unsubstituted benzoic acid (pKa 4.2) due to -CF₃’s electron-withdrawing nature. The acetyl group in this compound further lowers pKa, increasing solubility in polar solvents compared to methoxy-substituted analogues (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) .
Functional Group Interplay: Replacement of acetyl (-COCH₃) with formyl (-CHO) in 4-Formyl-2-trifluoromethylbenzoic acid () reduces steric bulk but increases electrophilicity, making it more reactive in condensation reactions. This highlights how minor structural changes tailor compounds for specific synthetic or biological roles .
Physicochemical and Commercial Considerations
Synthetic Accessibility :
Compounds like 4-Formyl-2-trifluoromethylbenzoic acid () are synthesized via Friedel-Crafts acylation or oxidation pathways. Similarly, this compound may require regioselective electrophilic substitution or protective-group strategies to install -CF₃ and acetyl moieties .- Cost and Availability: Aroz Technologies’ catalog () lists substituted benzoic acids (e.g., 4-(3-Chloro-4-hydroxyphenyl)benzoic acid) at ~$180–680 per gram. The complexity of introducing -CF₃ and acetyl groups suggests this compound would be similarly priced or higher .
Biological Activity
4-Acetyl-2-trifluoromethylbenzoic acid is a benzoic acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure
The compound this compound can be described by its molecular formula . The presence of the trifluoromethyl group significantly influences its chemical properties and biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Nuclear Factor kappa B (NF-κB) : Studies show that derivatives with trifluoromethyl groups, including this compound, inhibit NF-κB activation, which is crucial in inflammatory responses and cancer progression. This inhibition leads to decreased expression of pro-inflammatory cytokines and adhesion molecules like VCAM-1 .
- Antiplatelet Activity : Similar compounds have demonstrated significant antiplatelet effects, which may be beneficial in preventing thrombotic events. The structural modifications enhance their potency compared to traditional antiplatelet drugs like aspirin .
Antimicrobial Properties
This compound has shown promising antimicrobial properties against various bacterial strains:
- Antibacterial Activity : The compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria. Its minimum inhibitory concentrations (MICs) have been reported to be comparable to established antibiotics such as isoniazid and benzylpenicillin .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines:
- Cell Growth Inhibition : The compound was tested on human foreskin fibroblasts and various cancer cell lines. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Study on NF-κB Inhibition : A study demonstrated that this compound inhibited NF-κB activation in human umbilical vein endothelial cells (HUVEC), leading to reduced expression of inflammatory markers. The IC50 values were significantly lower than those for aspirin .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of salicylanilide derivatives, including those containing trifluoromethyl groups. These compounds exhibited potent activity against multidrug-resistant strains of bacteria, indicating potential for treating resistant infections .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for 4-Acetyl-2-trifluoromethylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 2-trifluoromethylbenzoic acid with acetyl chloride, using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Key factors affecting yield include temperature control (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios of the acylating agent. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity, as noted for structurally related trifluoromethyl benzoic acids . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) to confirm intermediate formation.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The acetyl group’s methyl protons appear as a singlet near δ 2.6 ppm, while the trifluoromethyl group (CF₃) is observed as a quartet in ¹⁹F NMR (δ -60 to -65 ppm) . Carboxylic acid protons (COOH) are typically broad around δ 12–13 ppm but may be absent in DMSO-d₆ due to exchange broadening.
- IR Spectroscopy : Stretch bands for C=O (acetyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves regiochemical ambiguities, as demonstrated for analogous trifluoromethyl-substituted benzoic acids .
Advanced Research Questions
Q. How does the electronic interplay between acetyl and trifluoromethyl groups influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing CF₃ group deactivates the benzene ring, reducing electrophilicity at the acetyl carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents) or harsher conditions (e.g., BF₃·Et₂O as a catalyst) for substitution . Competitive decarboxylation can occur under basic conditions; thus, pH-controlled environments (pH 4–6) are recommended to preserve the carboxylic acid moiety. Computational DFT studies (e.g., Gaussian 16) predict charge distribution to guide reaction optimization .
Q. What strategies address regioselective functionalization challenges in this compound derivatives?
- Methodological Answer : Regioselectivity is hindered by steric and electronic effects from the CF₃ group. Directed ortho-metalation (DoM) using directing groups (e.g., -COOH) with LDA/TMP bases enables selective C-H functionalization . Alternatively, protecting the carboxylic acid as a methyl ester temporarily enhances solubility and directs reactions to the acetyl group . Meta-functionalization requires transition-metal catalysis (e.g., Pd-mediated C-H activation), as demonstrated in fluorinated benzoic acid analogs .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility testing in DMSO, THF, and chloroform (via gravimetric analysis) reveals that DMSO maximizes solubility (>50 mg/mL at 25°C) due to strong dipole interactions with the carboxylic acid group . For low-polarity applications (e.g., Suzuki couplings), pre-treatment with phase-transfer catalysts (e.g., 18-crown-6) improves miscibility in toluene .
Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?
- Methodological Answer : The acetyl group serves as a pro-moiety, enabling esterase-triggered release of active drugs. For example, coupling with antiviral agents via ester linkages enhances bioavailability, as seen in trifluoromethyl-bearing prodrugs . Stability studies (HPLC monitoring at pH 7.4 and 37°C) assess hydrolysis rates, while cytotoxicity assays (e.g., MTT on HEK293 cells) validate safety profiles .
Data Analysis and Optimization
Q. How should researchers interpret conflicting NMR data for this compound in deuterated solvents?
- Methodological Answer : Signal splitting inconsistencies arise from solvent-dependent hydrogen bonding. In DMSO-d₆, carboxylic acid protons may broaden or disappear, while CDCl₃ preserves sharp signals but requires anhydrous conditions to avoid hydrolysis. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks, particularly between aromatic protons and CF₃-coupled carbons .
Q. What experimental design considerations are critical for scaling up synthesis without compromising purity?
- Methodological Answer : Batch reactors with controlled cooling (jacketed vessels) prevent exothermic side reactions during acylation. Implement inline FTIR for real-time monitoring of acetyl group incorporation . For purification, switch from recrystallization to column chromatography (silica gel, gradient elution) at larger scales, ensuring ≤5% solvent impurities via GC-MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
